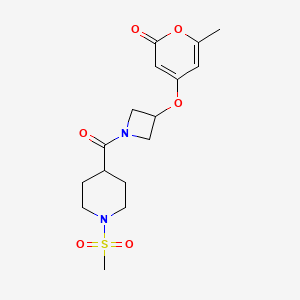
6-methyl-4-((1-(1-(methylsulfonyl)piperidine-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-((1-(1-(methylsulfonyl)piperidine-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C16H22N2O6S and its molecular weight is 370.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-methyl-4-((1-(1-(methylsulfonyl)piperidine-4-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one, with the CAS number 1798679-27-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activity, and relevant research findings.
Molecular Characteristics
The molecular formula of this compound is C18H26N2O6S, with a molecular weight of 398.5 g/mol. The structure includes a pyran ring, a piperidine moiety, and a methylsulfonyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₆S |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1798679-27-2 |
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anti-cancer agent and other therapeutic applications.
Anti-Cancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant cytotoxic effects against various cancer cell lines. For instance, piperidine derivatives have shown promise in inhibiting the growth of myeloma and leukemia cells by promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .
A study involving molecular docking analyses confirmed that these compounds can effectively bind to specific proteins associated with cancer progression. The interactions were characterized by favorable binding affinities, suggesting potential therapeutic applications in oncology .
Additional Pharmacological Effects
In addition to anti-cancer properties, the compound may exhibit other pharmacological effects such as:
- Anti-inflammatory : Compounds containing piperidine structures have been associated with anti-inflammatory activities .
- Antitumor : Similar structures have demonstrated antitumor effects in various preclinical models .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Cytotoxicity Studies : Research demonstrated that certain piperidine derivatives can significantly reduce cell viability in myeloma and leukemia cell lines, highlighting their potential as anti-cancer agents .
- Molecular Docking Studies : These studies provided insights into how the compound interacts with target proteins involved in cancer pathways, revealing promising binding interactions that could lead to further drug development .
- Pharmacokinetic Profiles : Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicated favorable pharmacokinetic properties for similar compounds, suggesting that they could be viable candidates for further clinical testing .
Propriétés
IUPAC Name |
6-methyl-4-[1-(1-methylsulfonylpiperidine-4-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-11-7-13(8-15(19)23-11)24-14-9-17(10-14)16(20)12-3-5-18(6-4-12)25(2,21)22/h7-8,12,14H,3-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWJRIVBBOIHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













